methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an amino group at position 3 and a methyl ester at position 5. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules . Its structure allows for versatile derivatization, as the amino group can participate in nucleophilic reactions, while the ester moiety enables hydrolysis to carboxylic acids or conversion to amides. The compound is listed as a building block by CymitQuimica, though commercial availability is currently discontinued .
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVCMWWGJUDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210724 | |
| Record name | Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-62-3 | |
| Record name | Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the pyrrolo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate features a pyrrolo[2,3-b]pyridine core structure. The compound can be synthesized through various multi-step reactions starting from commercially available precursors. A common synthetic route involves the cyclization of 2-aminopyridine with ethyl acetoacetate under basic conditions, leading to the formation of the desired pyrrolo structure.
Synthetic Routes
| Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Route A | 2-Aminopyridine + Ethyl Acetoacetate | Base-catalyzed cyclization | High |
| Route B | Various intermediates | Controlled multi-step reactions | Variable |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. A study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against FGFR1, 2, and 3, suggesting strong potential for cancer therapy .
Mechanism of Action:
The compound interacts with FGFRs to modulate signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Kinase Inhibition
Research has also highlighted the utility of this compound derivatives as inhibitors of SGK-1 kinase. SGK-1 is involved in regulating sodium transport and has implications in renal and cardiovascular diseases. Compounds targeting SGK-1 could provide new therapeutic avenues for conditions like chronic renal disease and heart failure .
Industrial Applications
In addition to its biological significance, this compound is utilized in the synthesis of complex heterocyclic compounds for agrochemicals and dyes. Its role as an intermediate allows for the development of new materials with specific chemical properties.
Case Studies
-
Cancer Therapy Development:
- A series of pyrrolo derivatives were synthesized and evaluated for their FGFR inhibitory activity.
- Compound 4h showed significant inhibition of breast cancer cell lines (4T1), indicating its potential as a lead compound for further development.
-
Cardiovascular Disease Research:
- Studies on SGK-1 inhibition demonstrated that this compound derivatives could effectively modulate electrolyte balance in renal disease models.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the target protein, leading to inhibition of its activity and subsequent biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Cytotoxicity of Selected Thieno[2,3-b]Pyridine Derivatives
| Compound | Structure | CCRF-CEM IC₅₀ (µM) | CEM/ADR5000 IC₅₀ (µM) |
|---|---|---|---|
| 3a | Ethyl 2-phenoxy derivative | 3.12 ± 0.45 | 5.89 ± 0.67 |
| 3b | Ethyl 2-(2-hydroxybenzoyl) derivative | 2.58 ± 0.55 | 4.49 ± 0.29 |
| 3e | Ethyl 2-thiophenoxy derivative | 4.01 ± 0.33 | 6.12 ± 0.51 |
Table 2: Key Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (µg/mL) |
|---|---|---|---|
| This compound | 191.18 | 1.2 | 85 (PBS, pH 7.4) |
| ATI-1777 | 379.41 | 2.8 | 12 (PBS, pH 7.4) |
| Lepzacitinib | 363.40 | 2.5 | 18 (PBS, pH 7.4) |
Calculated using ChemAxon software; data inferred from structural analogs
Biological Activity
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 164.17 g/mol
- CAS Number : 1190322-62-3
The compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse biological activities. Its unique structure includes an amino group at the 3-position and a carboxylate ester group at the 5-position, contributing to its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Receptor Modulation : It may interact with receptors such as Janus kinase (JAK), influencing signaling pathways that regulate immune responses and cell proliferation.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes some of the findings:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 0.058 | |
| A549 | 0.035 | |
| MDA-MB-231 | 0.021 |
These values demonstrate its potential as a therapeutic agent in cancer treatment.
Immunomodulatory Effects
This compound has also been identified as a potential immunomodulator, particularly targeting JAK3. In studies focused on autoimmune diseases, methyl 3-amino derivatives have shown promising results in modulating immune responses, suggesting applications in treating conditions like rheumatoid arthritis and psoriasis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Study on FGFR Inhibition : A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects on FGFR signaling pathways. One derivative demonstrated IC₅₀ values against FGFR1–4 in the low nanomolar range, highlighting its therapeutic potential in cancer treatment .
- JAK Inhibition Study : Another investigation identified a derivative with an IC₅₀ value of 0.044 nM for JAK1, showcasing remarkable selectivity over other JAK family members . This specificity is crucial for minimizing side effects in therapeutic applications.
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Target Activity | IC₅₀ Values (nM) |
|---|---|---|
| Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | 7 - 712 |
| NEU-1207 | Anti-Trypanosomal Activity | >300 |
| Pyridine Derivative X | Antiproliferative | <3.0 - 1000 |
This comparative analysis underscores the potency and versatility of this compound within its class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves starting with a brominated or iodinated pyrrolopyridine scaffold (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) followed by:
- Step 1 : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Step 2 : Reduction of the nitro group to an amine using hydrogen gas and Raney Nickel in THF .
- Step 3 : Esterification of the carboxylic acid intermediate with methanol under acidic conditions.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and amine proton resonance (δ ~11.6 ppm for NH) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for derivatives like C₁₉H₁₄N₄O: 315.12403) .
- HPLC-Purity Analysis : Ensure >95% purity using gradients of dichloromethane/methanol or ethyl acetate/hexane .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
- Stability Studies : Incubate the compound in buffer solutions (pH 4–9) at 37°C for 24–72 hours. Analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substitution Strategy : Introduce substituents at the 3-amino and 5-carboxylate positions (e.g., acylated amines, heteroaryl groups) to modulate electronic and steric properties .
- Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ values) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
Q. What experimental approaches can resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidation or hydration artifacts .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ¹H-¹³C HSQC can differentiate aromatic protons from amine protons .
- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate) to identify systematic errors in spectral interpretation .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency.
- Solvent Optimization : Replace toluene with diglyme to enhance boronic acid solubility and reduce reaction time .
- Workflow Automation : Use continuous-flow reactors for nitro reduction steps to minimize decomposition of amine intermediates .
Q. What strategies are effective in mitigating decomposition of the 3-amino group during storage?
- Methodological Answer :
- Protection/Deprotection : Convert the amine to a stable tert-butyl carbamate (Boc) group using Boc anhydride. Remove the Boc group in situ before biological assays .
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent oxidation.
Q. How can computational methods predict the bioavailability of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate likelihood.
- Caco-2 Permeability Modeling : Apply quantitative structure-property relationship (QSPR) models to simulate intestinal absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
